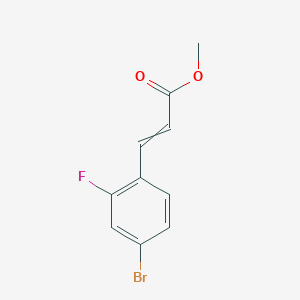
Methyl 3-(4-bromo-2-fluorophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-bromo-2-fluorophenyl)acrylate is an organic compound with the molecular formula C10H8BrFO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-2-fluorophenyl)acrylate typically involves the esterification of 3-(4-bromo-2-fluorophenyl)-2-propenoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-2-fluorophenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The double bond in the propenoate moiety can be reduced to form the corresponding saturated ester.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted derivatives such as 3-(4-aminophenyl)-2-propenoate.
Reduction: Formation of methyl 3-(4-bromo-2-fluorophenyl)propanoate.
Oxidation: Formation of 3-(4-bromo-2-fluorophenyl)-2-propenoic acid.
Scientific Research Applications
Methyl 3-(4-bromo-2-fluorophenyl)acrylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel polymers and advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromo-2-fluorophenyl)acrylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards target molecules. The compound may also participate in electron transfer processes, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromo-3-fluorophenyl)acetate
- Methyl 4-bromo-3-fluorobenzoate
- Methyl 3-(4-chloro-2-fluorophenyl)-2-propenoate
Uniqueness
Methyl 3-(4-bromo-2-fluorophenyl)acrylate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the propenoate moiety also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H8BrFO2 |
|---|---|
Molecular Weight |
259.07 g/mol |
IUPAC Name |
methyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3 |
InChI Key |
XRTIKCDGWXFCNF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














